Diacetin
Overview
Description
Diacetin, also known as glycerol diacetate, is an organic compound with the molecular formula C7H12O5. It is a diester of glycerol and acetic acid, commonly used in various industrial applications. This compound is a colorless, odorless, and hygroscopic liquid that is soluble in water and many organic solvents. It is primarily used as a plasticizer, solvent, and intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetin is typically synthesized through the acetylation of glycerol. The reaction involves the esterification of glycerol with acetic acid or acetic anhydride. The process can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture to a temperature range of 60-100°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, this compound is produced by the continuous esterification of glycerol with acetic acid or acetic anhydride. The process involves the use of a reactor where glycerol and acetic acid are continuously fed, and the reaction mixture is heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Diacetin undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: this compound can be hydrolyzed back to glycerol and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: this compound can be oxidized to form glycerol monoacetate and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, temperature range of 50-100°C.
Transesterification: Alcohols, acid or base catalyst, temperature range of 60-120°C.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, temperature range of 25-80°C.
Major Products Formed:
Hydrolysis: Glycerol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Glycerol monoacetate and acetic acid.
Scientific Research Applications
Diacetin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a solvent and plasticizer in the synthesis of polymers and resins. It is also used as an intermediate in the production of other chemicals.
Biology: this compound is used as a cryoprotectant in biological samples to prevent ice formation during freezing.
Medicine: this compound is used as an excipient in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: this compound is used as a plasticizer in the production of cellulose acetate films and fibers. It is also used as a solvent in the manufacture of paints, coatings, and adhesives.
Mechanism of Action
Diacetin exerts its effects primarily through its ability to act as a plasticizer and solvent. As a plasticizer, this compound interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. As a solvent, this compound dissolves various substances, facilitating chemical reactions and enhancing the solubility of other compounds.
Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it functions mainly as a physical agent rather than a biochemical one. Its effects are primarily due to its chemical properties and interactions with other molecules.
Comparison with Similar Compounds
Monoacetin (Glycerol Monoacetate): Used as a plasticizer and solvent, but with lower plasticizing efficiency compared to diacetin.
Triacetin (Glycerol Triacetate): Used as a plasticizer and solvent with higher plasticizing efficiency but lower solubility in water compared to this compound.
This compound’s unique combination of properties makes it a versatile compound with applications across various fields.
Properties
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDRFCJKNROTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Record name | GLYCERYL DIACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883105 | |
Record name | 1,2-Diacetylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |
Record name | 1,2,3-Propanetriol, diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | GLYCERYL DIACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water. Miscible with ethanol | |
Record name | GLYCERYL DIACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
102-62-5, 25395-31-7, 101364-64-1 | |
Record name | 1,2-Diacetylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-diacylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Propanetriol, diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Diacetylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1,2-DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-Glycerol 1,2-diacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diacetin?
A1: this compound's molecular formula is C7H12O5, and its molecular weight is 176.17 g/mol.
Q2: Are there any spectroscopic data available for this compound identification?
A2: Yes, Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals the presence of an ester group in this compound at 1709.5 cm−1. [] Other spectroscopic techniques, like NMR and Mass Spectrometry, are also commonly used for characterization. [, ]
Q3: How is this compound typically synthesized?
A3: this compound is primarily synthesized via the esterification of glycerol with acetic acid. [, , , , , ] This reaction often produces a mixture of monoacetin, this compound, and triacetin.
Q4: Can the selectivity towards this compound be controlled during synthesis?
A4: Yes, research indicates that reaction parameters such as the molar ratio of reactants, temperature, pressure, and catalyst choice significantly influence the selectivity of monoacetin, this compound, and triacetin formation. [, , , ]
Q5: What types of catalysts are effective for this compound synthesis?
A5: A variety of catalysts have been explored, including acidic resins like Amberlyst, [, , ] heterogeneous catalysts like zirconium phosphates, [] and biosilica derived from rice husk. [] Even waste materials like orange peels and pineapple leaves have shown potential as catalyst sources. []
Q6: Can this compound be produced continuously?
A6: Yes, continuous this compound synthesis has been investigated using systems like expanded-bed column reactors packed with cation-exchange resins. []
Q7: What are the main applications of this compound?
A7: this compound finds use in various industries. It serves as a solvent, plasticizer, food additive, and a potential biofuel additive. [, , , , ]
Q8: How does this compound contribute to biofuel applications?
A8: this compound, along with triacetin, can act as an oxygenated fuel additive, potentially enhancing the combustion and overall fuel economy of biodiesel. [] It can also be a component in a green fuel additive mixture alongside solketal and solketalacetin. []
Q9: How does this compound function as a plasticizer?
A9: this compound's plasticizing properties have been investigated in cellulose acetate blends. It improves the processability of cellulose acetate and influences the mechanical properties of the resulting materials. []
Q10: What is the role of this compound in food applications?
A10: this compound is used as a food additive, often for its solvent and plasticizing properties. It can be found in products like chewing gum and edible coatings. []
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